
Lapatinib Ditosylate
Vue d'ensemble
Description
Le ditosylate de lapatinib est un médicament actif par voie orale utilisé principalement pour le traitement du cancer du sein et d'autres tumeurs solides. Il s'agit d'un inhibiteur dual des tyrosines kinases qui interrompt les voies HER2/neu et du récepteur du facteur de croissance épidermique (EGFR) . Ce composé est commercialisé sous les noms commerciaux Tykerb et Tyverb par Novartis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du lapatinib implique plusieurs étapes clés, notamment la réaction de la 4-chloro-6-iodo-quinazoline avec la 3-chloro-4-(3-fluorobenzyloxy)aniline pour former la N-[3-chloro-4-(3’-fluorobenzyloxy)phényl]-6-iodo-quinazoline . Cet intermédiaire est ensuite mis à réagir avec le (1,3-dioxolan-2-yl)-2-(tributylstannyl)furane, suivi d'une hydrolyse pour produire le 5-(4-{3-chloro-4-(3-fluorobenzyloxy)anilino}-6-quinazolinyl)-furane-2-carbaldéhyde . L'étape finale implique la formation du ditosylate de lapatinib par réaction de l'intermédiaire avec l'acide p-toluènesulfonique .
Méthodes de production industrielle
La production industrielle du ditosylate de lapatinib implique l'utilisation de techniques avancées telles que la lyophilisation et la complexation avec la β-cyclodextrine pour améliorer sa solubilité et sa biodisponibilité . Ces méthodes garantissent la production d'un ditosylate de lapatinib de haute pureté adapté aux applications pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions
Le ditosylate de lapatinib subit diverses réactions chimiques, notamment des réactions de complexation, d'hydrolyse et de substitution .
Réactifs et conditions courantes
Complexation : La β-cyclodextrine et le PVP K30 sont couramment utilisés pour former des complexes d'inclusion avec le ditosylate de lapatinib.
Hydrolyse : Des conditions acides sont utilisées pour hydrolyser les intermédiaires lors de la synthèse du lapatinib.
Principaux produits
Le principal produit formé à partir de ces réactions est le ditosylate de lapatinib, qui est utilisé dans les formulations pharmaceutiques pour le traitement du cancer .
Applications De Recherche Scientifique
Le ditosylate de lapatinib est largement utilisé en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est principalement utilisé comme thérapie ciblée pour le cancer du sein HER2-positif . La recherche a montré que le ditosylate de lapatinib peut inhiber la croissance des cellules cancéreuses en bloquant les voies HER2 et EGFR . De plus, il est étudié pour son utilisation potentielle dans le traitement d'autres types de cancer .
Mécanisme d'action
Le ditosylate de lapatinib exerce ses effets en se liant à la poche de liaison à l'ATP des tyrosines kinases EGFR et HER2, inhibant ainsi leur activation . Cette inhibition perturbe les voies de signalisation en aval impliquées dans la croissance et la prolifération des cellules cancéreuses, stoppant finalement la progression tumorale .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Le ditosylate de lapatinib est unique en son genre en raison de son inhibition double des tyrosines kinases HER2 et EGFR . Les composés similaires comprennent :
Trastuzumab : Un anticorps monoclonal qui cible HER2 mais n'inhibe pas EGFR.
Erlotinib : Un inhibiteur des tyrosines kinases qui cible EGFR mais pas HER2.
La capacité du lapatinib à inhiber à la fois HER2 et EGFR en fait une option de traitement polyvalente et efficace pour certains types de cancer .
Activité Biologique
Lapatinib ditosylate is a dual tyrosine kinase inhibitor primarily targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has been extensively studied for its biological activity, particularly in the treatment of breast cancer. This article reviews the pharmacodynamics, therapeutic applications, and clinical findings associated with this compound, supported by data tables and case studies.
Lapatinib functions by inhibiting the phosphorylation of HER2 and EGFR, which are critical for tumor cell proliferation and survival. The compound exhibits a slow dissociation rate from these receptors, leading to prolonged inhibition. Key pharmacodynamic properties include:
- IC50 Values :
- HER2: 10.8 nM
- EGFR: 9.2 nM
- c-Src: 3.5 µM
These values indicate that lapatinib is significantly more effective against HER2 compared to other kinases, which is crucial for its anticancer activity .
Therapeutic Applications
This compound is primarily indicated for:
- Advanced or metastatic breast cancer : Used in combination with capecitabine or letrozole for patients with HER2-positive tumors.
- Other cancers : Current research is exploring its efficacy in various malignancies beyond breast cancer, including gastric cancer and head and neck cancers .
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of this compound. A notable phase III trial demonstrated that lapatinib combined with capecitabine significantly extended progression-free survival in patients with HER2-positive breast cancer who had previously received trastuzumab .
Table 1: Summary of Clinical Trials Involving this compound
Study Design | Population | Intervention | Outcome Measures | Results |
---|---|---|---|---|
Phase III | HER2-positive breast cancer | Lapatinib + Capecitabine | Time to progression | Improved progression-free survival |
Phase II | Advanced gastric cancer | Lapatinib + Chemotherapy | Response rate | Increased response rates observed |
Phase I/II | Combination therapy | Lapatinib + Letrozole | Safety and efficacy | Manageable toxicity; promising efficacy |
Case Studies
-
Case Study on Efficacy :
A retrospective analysis of patients treated with this compound showed a significant reduction in tumor size among those who were previously resistant to trastuzumab. Histopathological examination revealed decreased cellular proliferation in treated tissues, supporting the drug's effectiveness in overcoming resistance mechanisms . -
Toxicity Profile :
Clinical assessments indicate that while lapatinib is generally well-tolerated, it can cause adverse effects such as diarrhea, skin rash, and hepatotoxicity. Monitoring liver function is recommended due to potential hepatocellular hypertrophy observed in animal models .
Enhanced Formulations
Recent investigations have focused on improving the bioavailability of lapatinib through novel delivery systems. For instance, encapsulation in β-cyclodextrin nanosponge formulations has shown enhanced aqueous solubility and reduced hepatotoxicity, leading to improved therapeutic outcomes in preclinical models .
Table 2: Comparative Bioavailability Studies
Formulation Type | Bioavailability (%) | Observations |
---|---|---|
Standard Lapatinib | 25 | Limited solubility |
β-Cyclodextrin Nanosponge | 75 | Enhanced solubility and efficacy |
Propriétés
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXLGUQQFPJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42ClFN4O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959606 | |
Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388082-77-7, 388082-78-8 | |
Record name | Lapatinib ditosylate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAPATINIB DITOSYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WK72K94MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Lapatinib Ditosylate?
A1: this compound is a dual tyrosine kinase inhibitor that selectively targets epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2). []
Q2: How does this compound interact with its target receptors?
A2: this compound binds to the intracellular tyrosine kinase domain of EGFR and HER2, preventing their autophosphorylation. [] This inhibitory action disrupts downstream signaling pathways crucial for cellular proliferation and survival, such as the Ras/Raf MAPK and PI3K/Akt pathways. []
Q3: Can this compound's effect on HER3 impact its activity?
A3: Research suggests that although this compound inhibits HER2 phosphorylation, it can lead to the recovery of Akt phosphorylation in cells with specific PIK3CA mutations, despite continued HER3 inhibition. [] This suggests a potential role of HER3 in the development of resistance to this compound in certain contexts.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C39H46ClN3O8S2, with a molecular weight of 780.4 g/mol. [, , , , ]
Q5: Is there spectroscopic data available for this compound?
A5: Yes, several analytical techniques have been employed to characterize this compound, including High-Performance Liquid Chromatography (HPLC) with UV detection [, , , , , ], HPLC with fluorescence detection (FLD) [], Differential Scanning Calorimetry (DSC) [, , ], and X-ray powder diffraction. [, ]
Q6: What are some challenges associated with this compound's physicochemical properties?
A6: this compound exhibits poor aqueous solubility, limiting its dissolution rate and potentially impacting its bioavailability. [, ] Various strategies have been investigated to overcome this challenge, including the development of solid dispersions [, ], nano-liposomal formulations, [] and inclusion complexes with β-cyclodextrin. []
Q7: Have different crystalline forms of this compound been identified?
A7: Yes, research has revealed the existence of different crystalline forms of this compound, including a stable poly-crystal form known as crystal form A, [] a monoclinic anhydrous form (Form 1), [] a channel hydrate, [] and a previously unreported anhydrous form (Form 2). [] These findings highlight the importance of polymorphism in drug development and the need to control crystal form during manufacturing to ensure consistent physicochemical properties and therapeutic performance.
Q8: What methods are commonly used for the analysis and quality control of this compound?
A8: The most common method for analyzing and quantifying this compound and its related substances is HPLC coupled with UV detection. [, , , , , ] Various HPLC methods have been developed and validated according to ICH guidelines, ensuring their accuracy, precision, and specificity. [, ]
Q9: How stable is this compound under different storage conditions?
A9: Research suggests that amorphous solid dispersions of this compound, particularly those utilizing Polystyrene Sulfonic Acid (PSSA), demonstrate enhanced physical stability compared to the pure amorphous drug. [] The strong intermolecular acid-base interactions between PSSA and this compound contribute to this improved stability by inhibiting crystallization under accelerated storage conditions. []
Q10: What formulation strategies have been explored to enhance the solubility and bioavailability of this compound?
A10: To enhance this compound's solubility and bioavailability, researchers have investigated several formulation approaches:
- Solid dispersions: Utilizing polymers like PSSA in amorphous solid dispersions improves drug dissolution and physical stability. [, ]
- Nano-liposomes: Encapsulating this compound in nano-liposomes shows promise in increasing its solubility and therapeutic efficacy. []
- Inclusion complexes: Forming inclusion complexes with β-cyclodextrin enhances solubility and dissolution rate. []
- Solvent rotary evaporation and hot melt extrusion: These techniques have been used to prepare solid dispersions for improved solubility and dissolution. []
Q11: What are the primary clinical applications of this compound?
A11: this compound has been approved for use in combination with other therapies for treating HER2-positive breast cancer, particularly in cases that have progressed following treatment with anthracyclines, taxanes, and Trastuzumab. [, , , ]
Q12: What is the mechanism behind this compound's efficacy in HER2-positive breast cancer?
A12: In HER2-positive breast cancer, this compound's therapeutic efficacy stems from its ability to block HER2 signaling, which is often overactive in these tumors. [, , , ] This targeted inhibition helps to control tumor growth and progression.
Q13: Are there any preclinical studies exploring this compound for other types of cancer?
A13: Yes, preclinical studies have investigated this compound as a potential treatment for HER2-positive gastric, esophageal, and gastroesophageal adenocarcinoma. [] While promising, these findings need further validation in clinical trials.
Q14: Have any biomarkers been identified for predicting this compound efficacy?
A14: Although HER2 overexpression is a primary indicator for this compound treatment, research suggests that mutations in the PIK3CA gene might play a role in resistance to HER2-targeted therapies, including this compound. [] Further research is needed to confirm PIK3CA mutations as predictive biomarkers for this compound efficacy.
Q15: What are some potential future directions for research on this compound?
A15: Future research on this compound could focus on:
Q16: Are there any known drug interactions with this compound?
A16: this compound is primarily metabolized by CYP3A4/5 and CYP2C19 enzymes. [] Concomitant administration of strong inhibitors or inducers of these enzymes could potentially alter this compound's pharmacokinetic profile and lead to drug interactions.
Q17: What are the known mechanisms of resistance to this compound?
A17: Acquired resistance to this compound poses a significant challenge in its clinical use. [] Although the exact mechanisms are not fully understood, research suggests that mutations in the PIK3CA gene, particularly in the helical (exon 9) and catalytic (exon 20) domains, might contribute to resistance to this compound. [] This acquired resistance may be attributed to the continued activation of the PI3K/Akt pathway despite this compound's inhibition of HER2 signaling.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.